(5-Chloro-2-methoxyphenyl)(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(5-Chloro-2-methoxyphenyl)(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H16ClN3O3 and its molecular weight is 333.77. The purity is usually 95%.
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Biological Activity
The compound (5-Chloro-2-methoxyphenyl)(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, also known as N-(5-chloro-2-methoxyphenyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, is a complex organic molecule with potential biological activities. Its unique structure combines a chloro-substituted methoxyphenyl group with an azetidine moiety and a cyclopropyl-substituted oxadiazole ring, suggesting a diverse range of biological interactions.
Structural Characteristics
The molecular formula of this compound is C16H17ClN4O3 with a molecular weight of approximately 348.79 g/mol. The structural features include:
Feature | Description |
---|---|
Chloro Group | Enhances lipophilicity and potential receptor interactions. |
Methoxy Group | May influence electron donation and steric effects. |
Azetidine Ring | Provides rigidity and can modulate biological activity. |
Cyclopropyl Group | Known for its unique strain energy, potentially enhancing binding affinity to targets. |
Oxadiazole Ring | Often associated with anticancer properties due to its ability to interact with various biological pathways. |
Anticancer Properties
Preliminary studies indicate that compounds containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against human breast adenocarcinoma and acute lymphoblastic leukemia cells. The specific interactions of this compound with biological targets are still under investigation but are expected to involve strong binding affinities to receptors linked to cancer pathways.
While the exact mechanism of action for this specific compound has not been fully elucidated, similar compounds have demonstrated various modes of action:
- Inhibition of cell proliferation.
- Induction of apoptosis in cancer cells.
- Modulation of signaling pathways involved in tumor growth.
Case Studies and Research Findings
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy:
- Cytotoxicity Assays : In vitro assays have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
- Molecular Docking Studies : These studies suggest that the compound may interact with specific proteins involved in cancer progression, providing insights into its binding modes and affinities.
- Comparative Analysis : A comparison with structurally similar compounds shows that those containing oxadiazole rings often possess enhanced anticancer properties due to their ability to disrupt cellular processes critical for tumor survival.
Potential Applications
The unique combination of structural features in this compound suggests potential applications in:
- Cancer therapeutics.
- Targeted drug delivery systems.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-13-5-4-11(17)6-12(13)16(21)20-7-10(8-20)15-18-14(19-23-15)9-2-3-9/h4-6,9-10H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGRQJSNRYAOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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